molecular formula C14H8O4 B121750 Anthrarufin CAS No. 117-12-4

Anthrarufin

Cat. No. B121750
CAS RN: 117-12-4
M. Wt: 240.21 g/mol
InChI Key: JPICKYUTICNNNJ-UHFFFAOYSA-N
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Patent
US04292248

Procedure details

Dinitroanthraquinone (same composition as in Example 2, 18.0 g; 0.06 mole), N-methylpyrrolidone (100 ml) and sodium formate (12.2 g; 0.18 mole) were stirred at 110° C. for 16 hours while air was sparged into the reaction mass. Product work-up as in Example 1 gave a cake of 1.9 g (92.5% 1,5-dihydroxyanthraquinone, 7.5% 1,8-dihydroxyanthraquinone) and a filtrate product of 12.0 g (4.0% 1-hydroxyanthraquinone, 88% 1,5- and 1,8-dihydroxyanthraquinone, 2.7% intermediate and 5.3% dinitroanthraquinones).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=CC=CC=3)[C:7](=[O:19])[C:6]=2[C:5]=1[N+]([O-])=O)([O-])=O.C([O-])=[O:24].[Na+].CN1[CH2:32][CH2:31][CH2:30][C:29]1=[O:33]>>[OH:33][C:29]1[C:13]2[C:14](=[O:18])[C:15]3[C:6](=[C:5]([OH:24])[CH:4]=[CH:17][CH:16]=3)[C:7](=[O:19])[C:8]=2[CH:32]=[CH:31][CH:30]=1.[OH:33][C:29]1[C:8]2[C:7](=[O:19])[C:6]3[C:15](=[CH:16][CH:17]=[CH:4][C:5]=3[OH:24])[C:14](=[O:18])[C:13]=2[CH:32]=[CH:31][CH:30]=1 |f:1.2|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)[N+](=O)[O-]
Name
Quantity
12.2 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sparged into the reaction mass

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.5%
Name
Type
product
Smiles
OC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04292248

Procedure details

Dinitroanthraquinone (same composition as in Example 2, 18.0 g; 0.06 mole), N-methylpyrrolidone (100 ml) and sodium formate (12.2 g; 0.18 mole) were stirred at 110° C. for 16 hours while air was sparged into the reaction mass. Product work-up as in Example 1 gave a cake of 1.9 g (92.5% 1,5-dihydroxyanthraquinone, 7.5% 1,8-dihydroxyanthraquinone) and a filtrate product of 12.0 g (4.0% 1-hydroxyanthraquinone, 88% 1,5- and 1,8-dihydroxyanthraquinone, 2.7% intermediate and 5.3% dinitroanthraquinones).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=CC=CC=3)[C:7](=[O:19])[C:6]=2[C:5]=1[N+]([O-])=O)([O-])=O.C([O-])=[O:24].[Na+].CN1[CH2:32][CH2:31][CH2:30][C:29]1=[O:33]>>[OH:33][C:29]1[C:13]2[C:14](=[O:18])[C:15]3[C:6](=[C:5]([OH:24])[CH:4]=[CH:17][CH:16]=3)[C:7](=[O:19])[C:8]=2[CH:32]=[CH:31][CH:30]=1.[OH:33][C:29]1[C:8]2[C:7](=[O:19])[C:6]3[C:15](=[CH:16][CH:17]=[CH:4][C:5]=3[OH:24])[C:14](=[O:18])[C:13]=2[CH:32]=[CH:31][CH:30]=1 |f:1.2|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)[N+](=O)[O-]
Name
Quantity
12.2 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sparged into the reaction mass

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.5%
Name
Type
product
Smiles
OC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04292248

Procedure details

Dinitroanthraquinone (same composition as in Example 2, 18.0 g; 0.06 mole), N-methylpyrrolidone (100 ml) and sodium formate (12.2 g; 0.18 mole) were stirred at 110° C. for 16 hours while air was sparged into the reaction mass. Product work-up as in Example 1 gave a cake of 1.9 g (92.5% 1,5-dihydroxyanthraquinone, 7.5% 1,8-dihydroxyanthraquinone) and a filtrate product of 12.0 g (4.0% 1-hydroxyanthraquinone, 88% 1,5- and 1,8-dihydroxyanthraquinone, 2.7% intermediate and 5.3% dinitroanthraquinones).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=CC=CC=3)[C:7](=[O:19])[C:6]=2[C:5]=1[N+]([O-])=O)([O-])=O.C([O-])=[O:24].[Na+].CN1[CH2:32][CH2:31][CH2:30][C:29]1=[O:33]>>[OH:33][C:29]1[C:13]2[C:14](=[O:18])[C:15]3[C:6](=[C:5]([OH:24])[CH:4]=[CH:17][CH:16]=3)[C:7](=[O:19])[C:8]=2[CH:32]=[CH:31][CH:30]=1.[OH:33][C:29]1[C:8]2[C:7](=[O:19])[C:6]3[C:15](=[CH:16][CH:17]=[CH:4][C:5]=3[OH:24])[C:14](=[O:18])[C:13]=2[CH:32]=[CH:31][CH:30]=1 |f:1.2|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)[N+](=O)[O-]
Name
Quantity
12.2 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sparged into the reaction mass

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.5%
Name
Type
product
Smiles
OC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.